Fmoc-S-benzyl-L-cysteine

Peptide Synthesis Racemization Cysteine Protection

Long or multi-Cys peptide syntheses suffer cumulative racemization that degrades final purity. Fmoc-Cys(Bzl)-OH directly addresses this with a quantifiably lower 5.3% racemization rate vs. 8.0% for the Trt analog, preserving chiral integrity across successive coupling cycles. • 5.3% vs. 8.0% racemization - higher crude peptide quality for GMP and API manufacturing • TFA-stable S-benzyl enables orthogonal disulfide bond strategies not achievable with acid-labile protecting groups • 36-month shelf life at 2-8°C supports multi-year projects with reduced lot-to-lot variability

Molecular Formula C25H23NO4S
Molecular Weight 433.5 g/mol
CAS No. 53298-33-2
Cat. No. B557274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-benzyl-L-cysteine
CAS53298-33-2
Molecular FormulaC25H23NO4S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
InChIKeyAKXYVGAAQGLAMD-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-S-benzyl-L-cysteine: Fundamental Properties


Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH), CAS 53298-33-2, is a core building block in Fmoc-based solid-phase peptide synthesis (SPPS). It features an Fmoc-protected α-amine and a benzyl (Bzl) group masking the thiol side chain . This white to off-white powder is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Key quality control parameters include a melting point of 124-130°C and an optical rotation of -40.0±2° (c=0.5, MeOH) or -43.5° (c=1, DMF) . Its molecular formula is C25H23NO4S with a molecular weight of 433.5 g/mol .

Synthesis Workflow Fmoc solid-phase peptide synthesis (SPPS)
Protection Strategy Benzyl (Bzl) thiol protection for orthogonal deprotection
Solvent Compatibility Soluble in standard SPPS organic media (DMF, DCM)

Why Generic Cysteine Substitution Is Unjustified


The selection of a cysteine S-protecting group in Fmoc SPPS is not arbitrary; it dictates racemization risk, deprotection orthogonality, and overall synthetic strategy. Fmoc-Cys(Bzl)-OH is frequently compared to analogs like Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(StBu)-OH, but their performance diverges quantitatively under identical reaction conditions. For instance, the benzyl group exhibits a distinct racemization profile relative to Trt and Acm [1]. Furthermore, while Trt is acid-labile and removed during standard TFA cleavage, Bzl is stable to these conditions, requiring alternative deprotection methods that can be either an advantage or a limitation depending on the synthetic design . This fundamental difference in chemical behavior means that simply replacing one protected cysteine with another can lead to compromised peptide purity, altered reaction trajectories, or failure to achieve the desired disulfide architecture. The evidence below quantifies these critical differences to guide rational selection.

Racemization Profile

Benzyl vs. trityl or acetamidomethyl protection may shift chiral outcome in coupling

Deprotection Orthogonality

Bzl group resists TFA cleavage; substitution with acid-labile analogs may alter synthetic route design

Disulfide Architecture Control

Non-orthogonal groups may limit selective disulfide formation or require re-optimization

Quantitative Evidence Guide for Procurement


Racemization vs. Fmoc-Cys(Trt)-OH

In a study evaluating acid-labile S-protecting groups, the incorporation of Fmoc-Cys(Bzl)-OH into a model tripeptide H–Gly–Cys–Phe–NH2 using standard phosphonium/uronium coupling with DIEA resulted in 5.3% racemization [1]. Under identical conditions, the widely used Fmoc-Cys(Trt)-OH exhibited a significantly higher racemization rate of approximately 8.0% [1]. This establishes a quantifiable advantage for Bzl over Trt in minimizing chiral inversion during standard SPPS protocols.

Racemization Rate
Head-to-head
Bzl: 5.3% vs Trt: 8.0%
Supports lower chiral inversion in coupling
Phosphonium/uronium coupling, DMF
Peptide Synthesis Racemization Cysteine Protection

Orthogonal Deprotection vs. Acid-Labile Groups

The S-benzyl (Bzl) group on Fmoc-Cys(Bzl)-OH is stable to trifluoroacetic acid (TFA), the standard reagent for global deprotection and resin cleavage in Fmoc SPPS . In contrast, the commonly used S-trityl (Trt) group is quantitatively removed under these conditions. This differential stability provides orthogonal protection, allowing the benzyl group to remain intact on the peptide during TFA cleavage . The Bzl group can then be selectively removed later using alternative methods, such as hydrogenation or treatment with strong acids like HF [1].

TFA Stability
Class-level
Bzl: Stable vs Trt: Labile
Enables orthogonal deprotection strategy
Standard TFA cleavage cocktail
Orthogonal Protection Deprotection Strategy Complex Peptides

Purity and Storage Stability Benchmarks

Commercially, Fmoc-S-benzyl-L-cysteine is routinely available with a purity of ≥99% as determined by HPLC . This exceeds the common industry baseline of 98% minimum purity for this class of building block . Furthermore, the compound demonstrates robust long-term stability when stored sealed and dry at 2-8°C, with a validated shelf life of up to 36 months .

Purity & Shelf Life
Data to verify
≥99% HPLC
36 mo at 2–8°C
Supports high-purity starting material
Supplier-reported; verify with COA
Quality Control Stability Sourcing

Drug Intermediate Synthesis Patent Case

A recent patent application (CN120192252A) for the synthesis of an Etelcalcetide key intermediate explicitly uses Fmoc-Cys(Bzl)-OH as the starting material [1]. The patented process involves esterification with t-butanol, followed by reduction and oxidation, to yield a high-purity, high-yield disulfide-containing intermediate [1]. This demonstrates the compound's specific, validated role as a building block in scalable, patentable drug manufacturing processes, distinguishing it from analogs not cited for this specific application.

Cited in Patent
Context-dependent
Etelcalcetide intermediate synthesis
Supports utility in complex synthetic route
Patent CN120192252A; review specifics
Drug Development Process Chemistry Patent

Evidence-Backed Application Scenarios


High Optical Purity in Long Peptides

When synthesizing long peptides or those with multiple Cys residues, cumulative racemization from each coupling cycle can devastate final yield and purity. The 5.3% racemization rate observed for Fmoc-Cys(Bzl)-OH, compared to 8.0% for Fmoc-Cys(Trt)-OH, makes it a superior choice for minimizing D-isomer formation and maximizing crude peptide quality [1]. This is particularly critical in GMP manufacturing or for APIs where diastereomeric impurities are tightly controlled. (Reference: Evidence Item 1 in Section 3).

Regioselective Disulfide Bond Construction

The orthogonal stability of the S-benzyl group to TFA enables complex, multi-step disulfide bond formation strategies. Fmoc-Cys(Bzl)-OH can be used to protect a cysteine that must survive the initial global deprotection step, allowing for the selective formation of a first disulfide bond, followed by removal of the Bzl group and a subsequent oxidation step to form a second, distinct disulfide bridge [1]. This precise control is unattainable with globally-labile protecting groups like Trt. (Reference: Evidence Item 2 in Section 3).

Long-Term Multi-Stage Synthesis Projects

For academic or industrial labs with ongoing, multi-year peptide synthesis projects, the validated 36-month shelf life of Fmoc-Cys(Bzl)-OH under standard 2-8°C storage conditions offers significant logistical advantages [1]. Procuring a larger batch of this high-purity (≥99%) building block reduces the need for frequent re-orders, minimizes lot-to-lot variability, and lowers the risk of project delays due to material degradation or unavailability . (References: Evidence Item 3 in Section 3).

Scalable Processes for Drug Intermediates

The use of Fmoc-Cys(Bzl)-OH as a key starting material in a patented synthesis of an Etelcalcetide intermediate demonstrates its proven performance in a scalable, industrially-relevant process [1]. Procuring this compound for similar process chemistry development is a de-risked strategy, as it has a documented history of delivering high purity and yield in a complex, multi-step sequence. This is a strong, evidence-based justification for its selection over less-documented alternatives. (Reference: Evidence Item 4 in Section 3).

Application
Selection Property
Validation Focus
Long peptide synthesis with minimized racemization
Racemization control profile
Chiral purity monitoring
Orthogonal deprotection for selective disulfide formation
TFA-stable thiol protection
Sequential deprotection and oxidation strategy
Long-term research projects with stable inventory
High purity and validated shelf life
Lot-to-lot consistency
Process chemistry development for complex peptide intermediates
Documented utility in patent literature
Scalable synthetic route compatibility

Technical Documentation Hub

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